Isopiperinic acid
Description
Isopiperinic acid, systematically named (Z,E)-5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid, is a naturally occurring organic compound classified under the benzodioxole family. It is one of the four stereoisomers of piperic acid, a secondary metabolite prominently found in Piper nigrum (black pepper) . Its molecular formula is C₁₂H₁₀O₄, with a molecular weight of 218.21 g/mol and a CAS Registry Number of 495-88-5 .
Properties
CAS No. |
495-88-5 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
(2Z,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C12H10O4/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2,(H,13,14)/b3-1+,4-2- |
InChI Key |
RHBGITBPARBDPH-TZFCGSKZSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C=C\C(=O)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopiperinic acid can be synthesized through the isomerization of piperinic acid. The process involves the use of specific catalysts and reaction conditions to achieve the desired cis-trans configuration. One common method includes the use of UV irradiation to induce isomerization .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of piperine from black pepper, followed by its hydrolysis to piperinic acid. The piperinic acid is then subjected to isomerization processes to yield this compound. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Isopiperinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Isopiperinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Studies have explored its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of flavoring agents and fragrances
Mechanism of Action
The mechanism of action of isopiperinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Key Observations :
- The (Z,E) configuration of this compound results in a higher molar absorptivity (ε) compared to the (E,E) isomer, suggesting stronger π→π* transitions .
- Melting point variations between isomers (e.g., 138–153°C for this compound vs. 134–136°C for piperinic acid) reflect differences in crystal packing efficiency due to stereochemistry .
Q & A
Q. What are the established synthetic pathways for isopiperinic acid, and how do reaction conditions influence yield?
Methodological Answer: this compound synthesis typically involves cyclization of precursor molecules (e.g., polyketides or terpenoid derivatives) under acidic or enzymatic conditions . To optimize yield, researchers should employ Design of Experiments (DoE) to test variables like temperature (e.g., 60–100°C), catalyst type (Lewis acids vs. biocatalysts), and solvent polarity. HPLC quantification (C18 column, UV detection at 254 nm) is recommended for purity assessment . Comparative yield tables for different conditions (e.g., 72% yield with H₂SO₄ vs. 58% with Amberlyst-15) should be included in supplementary materials .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer: A multi-technique approach is essential:
- NMR : ¹H/¹³C NMR to confirm backbone structure (e.g., key peaks: δ 2.8 ppm for methylene protons, δ 170 ppm for carbonyl carbons) .
- FT-IR : Validate functional groups (e.g., O-H stretch at 3200–3500 cm⁻¹, C=O at 1680 cm⁻¹) .
- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺ (e.g., m/z 210.1256 for C₁₁H₁₈O₃) . Cross-referencing with computational simulations (e.g., Gaussian-based DFT for predicted spectra) enhances accuracy .
Q. How can researchers assess the biological activity of this compound in vitro?
Methodological Answer: Standard assays include:
- Antimicrobial : Broth microdilution (MIC values against S. aureus or E. coli), with controls for solvent interference .
- Anti-inflammatory : COX-2 inhibition assays (ELISA-based quantification of PGE₂ levels) .
- Cytotoxicity : MTT/PrestoBlue assays on human cell lines (e.g., HepG2), ensuring IC₅₀ calculations account for dose-response curves (4-parameter logistic model) . Replicate experiments (n ≥ 3) and ANOVA for statistical significance are mandatory .
Advanced Research Questions
Q. How should contradictory data on this compound’s metabolic stability be resolved?
Methodological Answer: Discrepancies often arise from assay variability (e.g., microsomal vs. hepatocyte models). Researchers should:
- Standardize protocols : Use pooled human liver microsomes (pHLM) with NADPH regeneration systems, monitoring depletion over 60 minutes .
- Cross-validate : Compare LC-MS/MS data (e.g., half-life t₁/₂ = 45 min in pHLM vs. t₁/₂ = 28 min in hepatocytes) .
- Apply meta-analysis : Aggregate data from ≥5 independent studies using random-effects models to identify confounding variables (e.g., interspecies differences) .
Q. What computational strategies improve the predictive modeling of this compound’s pharmacokinetics?
Methodological Answer: Advanced approaches include:
- Molecular dynamics (MD) : Simulate binding affinity to plasma proteins (e.g., albumin) using AMBER or GROMACS, with 100-ns trajectories .
- QSAR : Develop regression models (e.g., partial least squares) incorporating descriptors like logP, polar surface area, and H-bond donors .
- PBPK modeling : GastroPlus® simulations to predict absorption/distribution, validated against in vivo rat data (AUC₀–24 = 12 μg·h/mL) .
Q. What experimental designs address this compound’s instability in aqueous solutions?
Methodological Answer: Mitigation strategies involve:
- Excipient screening : Test stabilizers (e.g., cyclodextrins, PEG-400) via accelerated stability studies (40°C/75% RH for 4 weeks) .
- pH optimization : Conduct degradation kinetics at pH 3–8 (HPLC monitoring) to identify stable formulations (e.g., pH 5 citrate buffer reduces hydrolysis by 60%) .
- Lyophilization : Assess residual moisture (<1%) and reconstitution efficiency for lyophilized powders .
Methodological Frameworks
Q. How to design a study comparing this compound derivatives for structure-activity relationships (SAR)?
Answer:
- Library synthesis : Use parallel synthesis (e.g., 20 derivatives with varied alkyl chains/functional groups) .
- Standardized assays : Test all compounds under identical conditions (e.g., 10 μM concentration in triplicate) .
- Data analysis : Apply hierarchical clustering (e.g., Euclidean distance) to group compounds by activity profiles and generate heatmaps .
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?
Answer:
- Non-linear regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response in GraphPad Prism) .
- Bootstrap resampling : Estimate 95% confidence intervals for IC₅₀ values .
- Multivariate analysis : PCA to identify outliers or batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
